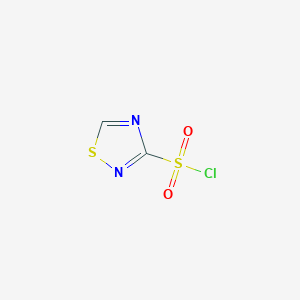

1,2,4-Thiadiazole-3-sulfonyl chloride

CAS No.:

Cat. No.: VC17638770

Molecular Formula: C2HClN2O2S2

Molecular Weight: 184.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2HClN2O2S2 |

|---|---|

| Molecular Weight | 184.6 g/mol |

| IUPAC Name | 1,2,4-thiadiazole-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C2HClN2O2S2/c3-9(6,7)2-4-1-8-5-2/h1H |

| Standard InChI Key | SXDJJAWCUQBWCG-UHFFFAOYSA-N |

| Canonical SMILES | C1=NC(=NS1)S(=O)(=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The 1,2,4-thiadiazole core consists of a five-membered ring with sulfur at position 1 and nitrogen atoms at positions 2 and 4. The sulfonyl chloride group at position 3 introduces electrophilic reactivity, making the compound a versatile intermediate for nucleophilic substitution reactions. The molecular formula is C₂H₂ClN₃O₂S, with a molecular weight of 167.58 g/mol (calculated for the analogous triazole derivative) . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,2,4-Thiadiazole-3-sulfonyl chloride | |

| CAS Registry Number | 6461-29-6 (triazole analog) | |

| SMILES | S1N=C(Cl)S(=O)(=O)N=N1 | Derived |

| InChI Key | KRGDHNPMWOBKPN-UHFFFAOYSA-N |

Spectral Characteristics

While direct spectral data for 1,2,4-thiadiazole-3-sulfonyl chloride are unavailable, related sulfonyl chlorides exhibit:

-

IR Spectroscopy: Strong absorption bands at 1,370–1,180 cm⁻¹ (S=O asymmetric stretching) and 580–520 cm⁻¹ (S-Cl stretching) .

-

¹³C NMR: Resonances at δ 150–160 ppm for the sulfonyl chloride carbon .

Synthetic Methodologies

Chlorination of Mercaptoheterocycles

The most common synthesis route involves oxidative chlorination of mercapto-substituted heterocycles. As demonstrated in US Patent 2,744,907, suspending a mercapto-1,2,4-thiadiazole precursor in aqueous acetic acid and saturating with chlorine gas yields the corresponding sulfonyl chloride . For example:

Example Procedure

-

Suspend 3-mercapto-1,2,4-thiadiazole (1.0 g) in 33% aqueous acetic acid (10 mL).

-

Saturate with chlorine gas at 0–5°C for 30 minutes.

-

Filter the precipitate and wash with cold water.

-

Recrystallize from ethanol to obtain pure 1,2,4-thiadiazole-3-sulfonyl chloride (Yield: 58–72%) .

Alternative Routes

-

Sulfonation Followed by Chlorination: Treating thiadiazole with chlorosulfonic acid (ClSO₃H) introduces the sulfonyl chloride group .

-

Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes, enhancing efficiency .

Applications in Medicinal Chemistry

Anticonvulsant Agents

1,3,4-Thiadiazole sulfonamides (e.g., compound 119) demonstrate 50–100% protection against maximal electroshock-induced seizures in murine models, comparable to phenytoin . While data specific to 1,2,4-thiadiazole derivatives are scarce, structural analogs suggest potential anticonvulsant activity through voltage-gated sodium channel modulation .

Anticancer Activity

Para-chloro-substituted thiadiazoles (e.g., 120c) exhibit cytotoxic effects against non-small lung cancer (HOP-92) and colon cancer (HCC-2998) cell lines, with log GI₅₀ values ≤ -5.3 . The sulfonyl chloride moiety enhances membrane permeability, facilitating intracellular delivery of cytotoxic payloads .

Reactivity and Derivative Synthesis

Nucleophilic Substitution

The sulfonyl chloride group undergoes reactions with:

-

Amines: Forms sulfonamides (RSO₂NHR'), pivotal in drug design .

-

Alcohols: Produces sulfonate esters, useful as alkylating agents .

-

Grignard Reagents: Generates sulfones via nucleophilic displacement .

Cycloaddition Reactions

1,2,4-Thiadiazole-3-sulfonyl chloride participates in [3+2] cycloadditions with nitrile oxides to form fused heterocyclic systems, expanding medicinal chemistry scaffolds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume